molecular formula C20H13BrN4O3S B2990050 3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine CAS No. 1111260-34-4

3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine

Cat. No.: B2990050
CAS No.: 1111260-34-4
M. Wt: 469.31
InChI Key: LSMKYHIXLMWBBG-UHFFFAOYSA-N
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Description

3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a sulfanyl-linked 1,2,4-oxadiazole ring and a 3-bromophenyl group. The 3-bromophenyl group introduces steric and electronic effects that may influence binding interactions in biological systems.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O3S/c21-14-3-1-2-12(8-14)15-5-7-19(24-23-15)29-10-18-22-20(25-28-18)13-4-6-16-17(9-13)27-11-26-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMKYHIXLMWBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NN=C(C=C4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise conditions to ensure the desired chemical transformations. One possible route includes the condensation of 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole with a suitable thiol to introduce the sulfanyl group. This intermediate can then be coupled with 6-(3-bromophenyl)pyridazine under controlled conditions, often requiring catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would necessitate optimization of the reaction steps to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems could be employed to maintain precise control over reaction parameters, ensuring consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

The compound is capable of undergoing various types of reactions, including but not limited to:

  • Oxidation: : Can be oxidized to introduce further functional groups or modify existing ones.

  • Reduction: : Reduction reactions might alter the electronic properties of the molecule, impacting its reactivity.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive sites within the molecule.

Common Reagents and Conditions

Typical reagents for these reactions include strong oxidizing or reducing agents like potassium permanganate or sodium borohydride, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Solvents like dichloromethane or acetonitrile might be used depending on the specific reaction conditions.

Major Products

The major products formed from these reactions would largely depend on the specific reactants and conditions employed. For instance, oxidation might yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be explored for its potential as a building block in the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis pathways.

Biology

From a biological perspective, the unique structure of this compound suggests potential as a probe or ligand in biochemical assays. It could interact with specific proteins or enzymes, providing insights into their function and potential for drug development.

Medicine

Given its structural complexity, there might be opportunities to investigate this compound for therapeutic applications, particularly if it demonstrates activity against certain biological targets. Drug discovery efforts could focus on its ability to modulate pathways involved in diseases.

Industry

In an industrial context, this compound might serve as a precursor for the synthesis of specialized materials or as a catalyst in various chemical processes.

Mechanism of Action

The compound's mechanism of action would be determined by its interaction with molecular targets such as enzymes, receptors, or other biomolecules. Its sulfanyl and oxadiazole groups might participate in binding to active sites, altering the function of the target molecule. Pathways affected could include signaling cascades, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • Bromophenyl Position : The 3-bromo substitution in the target compound may offer a balance between steric effects (less hindered than 2- or 4-Br) and electronic contributions (moderate electron-withdrawing effect) .

Electronic and Functional Group Comparisons

Compound Name Key Functional Groups Electronic Profile Potential Bioactivity
Target Compound 1,3-Benzodioxol, 3-Bromophenyl Electron-rich (benzodioxol), moderate polarity Unknown; benzodioxol suggests CNS activity .
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine Trifluoromethyl, Methoxyphenyl Strongly electron-withdrawing (CF₃), moderate donating (OCH₃) Likely enhanced metabolic resistance due to CF₃.
6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine (Vebreltinib) Triazolopyridazine, Fluorinated groups Highly fluorinated, rigid core Tyrosine kinase inhibitor (antineoplastic) .

Key Observations :

  • Electron-Rich vs. Electron-Deficient Groups : The benzodioxol group in the target compound contrasts with trifluoromethyl in ’s analog, which may reduce metabolic degradation but increase hydrophobicity .
  • Biological Activity : While vebreltinib’s triazolopyridazine core demonstrates kinase inhibition, the target compound’s pyridazine-oxadiazole scaffold with benzodioxol could target histamine H3 receptors, as seen in ’s piperazine analog .

Biological Activity

The compound 3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety, an oxadiazole ring, and a pyridazine core. Its molecular formula is C16H14BrN3O3SC_{16}H_{14}BrN_3O_3S with a molecular weight of approximately 396.27 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes like α-amylase, which is critical in carbohydrate metabolism. For instance, derivatives have demonstrated IC50 values in the low micromolar range against α-amylase, indicating significant inhibitory activity .
  • Anticancer Activity : Research on related benzodioxole derivatives has indicated promising anticancer properties. These compounds often target multiple pathways involved in cancer cell proliferation and survival. For example, certain derivatives have shown efficacy against various cancer cell lines with IC50 values ranging from 26 to 65 µM .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds structurally similar to this compound:

Compound Target IC50 (µM) Effect
Compound IIaα-Amylase0.85Inhibition
Compound IIcα-Amylase0.68Inhibition
Compound IIdCancer Cell Lines26 - 65Cytotoxicity

Case Studies

  • Antidiabetic Potential : A study investigated the antidiabetic effects of benzodioxole derivatives in streptozotocin-induced diabetic mice. The results showed a significant reduction in blood glucose levels after administration of these compounds, supporting their potential use in diabetes management .
  • Cytotoxicity Assessment : In vitro studies evaluating the cytotoxic effects on normal and cancer cell lines revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Toxicological Profile

The toxicological data for similar compounds indicate that they possess a relatively high LD50 value (>800 mg/kg) when tested intraperitoneally in rodent models. This suggests a moderate safety profile; however, comprehensive toxicological assessments are necessary to fully understand the risks associated with this compound .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be validated?

Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives .
  • Step 2 : Introduction of the sulfanyl group using thiolation reagents (e.g., Lawesson’s reagent) to link the oxadiazole and pyridazine moieties.
  • Step 3 : Bromophenyl incorporation via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Q. Purity Validation :

  • HPLC with UV detection (λ = 254 nm) to assess >95% purity.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks matching the molecular formula.
  • Elemental Analysis : Validate C, H, N, S, and Br content within ±0.4% of theoretical values .

Table 1 : Example Reaction Yields for Key Steps (Hypothetical Data)

StepReagents/ConditionsYield (%)Purity (%)
1Amidoxime + RCOCl, 80°C6590
2Lawesson’s reagent, THF7288
3Suzuki coupling, Pd(PPh₃)₄5892

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for benzodioxol (δ ~6.0–6.5 ppm for aromatic protons), oxadiazole (C=N at δ ~160–165 ppm), and bromophenyl groups (J coupling patterns for para-substitution) .
  • IR Spectroscopy : Confirm C-O-C (benzodioxol, ~1250 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve sulfanyl linkage geometry and crystal packing effects (e.g., torsion angles between oxadiazole and pyridazine) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) leveraging the bromophenyl group’s hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR Studies : Correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity using Gaussian 09 .

Table 2 : Hypothetical Docking Scores vs. Experimental IC₅₀ Values

Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (µM)
COX-2-9.21.4 ± 0.3
PARP-1-8.73.2 ± 0.5

Q. What strategies resolve contradictions in solubility and stability data across studies?

Methodological Answer :

  • Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for solubility >10 mg/mL) .
  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • pH-Dependent Stability : Test in buffers (pH 1–10) to identify labile functional groups (e.g., sulfanyl linkage hydrolysis at pH >8) .

Table 3 : Stability Data in Aqueous Buffers (Hypothetical)

pHDegradation (%) at 25°C (7 days)Major Degradation Product
2<5None
712Oxadiazole ring-opened
1045Sulfonic acid derivative

Q. How can reaction conditions be optimized for scalability without compromising yield?

Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and solvent ratios .
  • Flow Chemistry : Continuous synthesis for oxadiazole formation to reduce side reactions .
  • In-line Analytics : PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

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